2,2-Difluoro-2-(2,4,5-trichlorothiophen-3-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(2,4,5-trichlorothiophen-3-yl)acetic acid is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2,4,5-trichlorothiophen-3-yl)acetic acid typically involves the introduction of fluorine and chlorine atoms into a thiophene ring. One common method is the reaction of 2,4,5-trichlorothiophene with difluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2,4,5-trichlorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can alter the functional groups attached to the thiophene ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2-Difluoro-2-(2,4,5-trichlorothiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2,4,5-trichlorothiophen-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and chlorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with different substituents.
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: A compound with a nitrophenyl group instead of a thiophene ring.
Uniqueness: 2,2-Difluoro-2-(2,4,5-trichlorothiophen-3-yl)acetic acid is unique due to the combination of fluorine and chlorine atoms on a thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,2-difluoro-2-(2,4,5-trichlorothiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F2O2S/c7-2-1(3(8)14-4(2)9)6(10,11)5(12)13/h(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHCOLALURRMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)Cl)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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